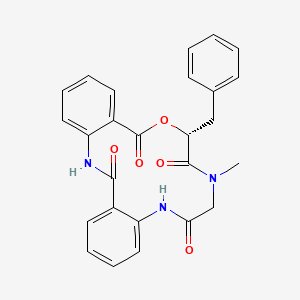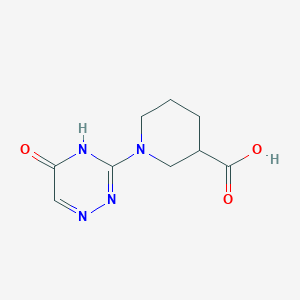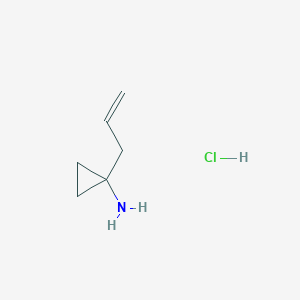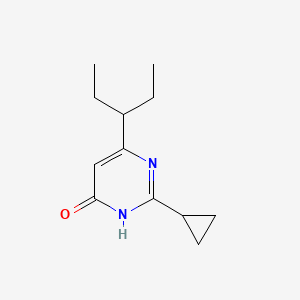
Clavatustide B
Übersicht
Beschreibung
Clavatustide B is a cyclodepsipeptide compound isolated from the marine fungus Aspergillus clavatus. It has garnered significant attention due to its potent anti-proliferative properties, particularly against various cancer cell lines . This compound is part of a broader class of cyclic peptides known for their therapeutic potential in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The enantiopure synthesis of Clavatustide B involves a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid . The synthesis includes steps such as esterification, cyclization, and purification to achieve the desired enantiomeric purity.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation. The process involves inoculating activated Aspergillus clavatus into a fermentation culture solution. After fermentation, the mycelium and broth are separated, followed by chromatographic separation and purification to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Clavatustide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include phenyllactic acid, various esterification agents, and cyclization catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products: The primary product of these reactions is this compound itself, along with its enantiomers and other cyclodepsipeptide derivatives. These products are evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Clavatustide B has been extensively studied for its anti-cancer properties. It has shown significant anti-proliferative activity against various cancer cell lines, including cervical cancer (HeLa), hepatocellular carcinoma (HepG2), and others . The compound induces cell cycle arrest, particularly at the G1 phase, thereby inhibiting the proliferation of cancer cells .
In addition to its anti-cancer properties, this compound is also being explored for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial treatments. Its unique structure and biological activity make it a promising candidate for drug development .
Wirkmechanismus
Clavatustide B is part of a broader class of cyclodepsipeptides, which includes compounds like Clavatustide A. These compounds share similar structural features and biological activities but differ in their specific molecular targets and potency . This compound is unique due to its higher anti-proliferative activity and specificity towards certain cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
- Clavatustide A
- Other cyclodepsipeptides with anti-cancer properties
Eigenschaften
IUPAC Name |
(15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBRIHHFOHNDLL-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)




